molecular formula C18H19N3O2 B2374853 Ethyl 5-cyano-2-phenyl-6-(propylamino)nicotinate CAS No. 477865-83-1

Ethyl 5-cyano-2-phenyl-6-(propylamino)nicotinate

Cat. No. B2374853
CAS RN: 477865-83-1
M. Wt: 309.369
InChI Key: JTVROUJNGJVMLQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Ethyl 5-cyano-2-phenyl-6-(propylamino)nicotinate is represented by the formula C18H19N3O2 . More detailed structural information or a visual representation of the molecule was not found in the search results.

Scientific Research Applications

Synthesis and Structural Analysis

  • Ethyl 5-cyano-2-phenyl-6-(propylamino)nicotinate is involved in novel synthesis processes, such as the creation of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate. These compounds are characterized using techniques like XRD, GC-MS, elemental analysis, and NMR spectroscopy (Zhou et al., 2008).

Chemical Reactions and Mechanisms

  • Research includes exploring convenient synthesis methods for ethyl nicotinates, contributing to the broader understanding of chemical reactions and mechanisms (Paine, 1987).

Catalysis and Nanotechnology

  • The compound has been used in the synthesis of ethyl 5-cyano-2-methyl-4-aryl-6-(arylamino)nicotinates, leveraging tetragonal nano-ZrO2 as a reusable catalyst. This highlights its role in facilitating chemical reactions and in nanotechnology applications (Saha et al., 2016).

Antibacterial Properties

  • Derivatives of ethyl 5-cyano-6-mercaptonicotinate, related to ethyl 5-cyano-2-phenyl-6-(propylamino)nicotinate, have been synthesized and studied for their antibacterial properties. This research contributes to the development of new antibacterial agents (Gad-Elkareem & El-Adasy, 2010).

Photoreactivity Studies

  • Studies on the photoreactivity of nicotinic acid derivatives, which include compounds like ethyl 5-cyano-2-phenyl-6-(propylamino)nicotinate, have been conducted. These studies contribute to the understanding of how these compounds react under UV irradiation, relevant in photochemistry (Takeuchi et al., 1974).

Dye Synthesis

  • The compound has been used in the synthesis of monoazo disperse dyes, derived from nicotinic acid derivatives. This research expands the application of these compounds in dye and pigment chemistry (Alnajjar et al., 2013).

properties

IUPAC Name

ethyl 5-cyano-2-phenyl-6-(propylamino)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-3-10-20-17-14(12-19)11-15(18(22)23-4-2)16(21-17)13-8-6-5-7-9-13/h5-9,11H,3-4,10H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVROUJNGJVMLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC(=C(C=C1C#N)C(=O)OCC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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